molecular formula C24H16F3N3O B2905147 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide CAS No. 321433-21-0

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B2905147
CAS No.: 321433-21-0
M. Wt: 419.407
InChI Key: FMYBYLKBQMGEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H16F3N3O and its molecular weight is 419.407. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials

Pyrimidine derivatives are highlighted for their significant roles in creating novel optoelectronic materials. These compounds are integral in the development of luminescent small molecules and chelate compounds, which have applications in photo- and electroluminescence. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine push-pull systems are considered for use as potential photosensitizers in dye-sensitized solar cells, showcasing their versatility in photovoltaic applications (Lipunova et al., 2018).

Catalysts in Chemical Synthesis

Pyrimidines have also found utility as catalysts in the synthesis of various heterocycles. A review focused on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds discusses how these compounds serve as intermediates for the development of medicinally relevant molecules. The use of organocatalysts, metal catalysts, and nanocatalysts in facilitating these reactions underscores the chemical versatility and applicability of pyrimidine derivatives in creating pharmacologically active compounds (Parmar et al., 2023).

Structural Biology

In the realm of structural biology, pyrimidine derivatives, including those with specific structural features like trifluoromethyl groups, are used in photoaffinity labeling (PAL). PAL is a technique used to study the interactions between proteins and ligands, where photoreactive pyrimidine-containing probes can covalently attach to target biomolecules upon light activation. This method has been instrumental in investigating drug targets, transport processes, and the stereochemistry of ligand-receptor interactions, providing insights into the organization of biological systems (Vodovozova, 2007).

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with DTFMP, have been used in the pharmaceutical and veterinary industries . Several TFMP derivatives have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future . This suggests potential future directions for the development and application of DTFMP and similar compounds.

Properties

IUPAC Name

2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c25-24(26,27)18-12-7-13-19(14-18)29-23(31)20-15-28-22(17-10-5-2-6-11-17)30-21(20)16-8-3-1-4-9-16/h1-15H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYBYLKBQMGEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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